
Sovaprevir
Overview
Description
It is under development by Achillion Pharmaceuticals and acts as an NS3/4A protease inhibitor . This compound has shown promise in clinical trials and received fast track status from the U.S. Food and Drug Administration in 2012 .
Mechanism of Action
Target of Action
Sovaprevir is an experimental drug designed to treat the hepatitis C virus . The primary target of this compound is the NS3/NS4A protein . This protein is a serine protease essential for the life cycle of the hepatitis C virus .
Mode of Action
This compound acts as an inhibitor of the NS3/NS4A protein .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the replication of the hepatitis C virus. By inhibiting the NS3/NS4A protein, this compound disrupts the viral life cycle, preventing the virus from multiplying . The downstream effects of this disruption are a reduction in viral load and potentially, the elimination of the virus from the body .
Pharmacokinetics
Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are a reduction in the replication of the hepatitis C virus . This can lead to a decrease in viral load and potentially, the elimination of the virus from the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include the physical environment of the body, such as the presence of other diseases or conditions, the patient’s diet and lifestyle, and the use of other medications . Additionally, social and economic factors, such as access to healthcare and medication, can also influence the effectiveness of this compound .
Biochemical Analysis
Biochemical Properties
Sovaprevir plays a crucial role in inhibiting the NS3/4A protease, an enzyme necessary for the cleavage of the HCV polyprotein into functional viral proteins. By binding to the active site of the NS3/4A protease, this compound prevents the proteolytic processing of the viral polyprotein, thereby inhibiting viral replication . The compound interacts with the serine protease domain of the NS3 protein and the NS4A cofactor, forming a stable complex that blocks the enzyme’s activity .
Cellular Effects
This compound exerts significant effects on hepatocytes, the primary target cells of HCV. By inhibiting the NS3/4A protease, this compound disrupts the viral life cycle, leading to a reduction in viral load within infected cells . This inhibition also affects cellular processes such as gene expression and cell signaling pathways, as the viral protease is involved in modulating host cell functions to favor viral replication . Consequently, this compound can restore normal cellular metabolism and immune responses in infected hepatocytes .
Molecular Mechanism
At the molecular level, this compound binds to the active site of the NS3/4A protease, forming a covalent bond with the serine residue in the enzyme’s catalytic triad . This binding inhibits the protease’s activity, preventing the cleavage of the HCV polyprotein into functional viral proteins . Additionally, this compound’s interaction with the NS4A cofactor enhances its inhibitory effect by stabilizing the protease-inhibitor complex . This dual mechanism of action ensures a robust inhibition of viral replication.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability over extended periods, maintaining its inhibitory activity against the NS3/4A protease . Studies have shown that this compound remains effective in inhibiting viral replication over time, with minimal degradation observed in vitro . Long-term exposure to this compound in cell culture models has resulted in sustained reductions in viral load and restoration of normal cellular functions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces viral load and improves liver function without significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage regimens to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is primarily metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes, particularly CYP3A4 . The metabolites of this compound are then excreted via the biliary route . The drug’s metabolism can influence its pharmacokinetics and efficacy, as variations in enzyme activity may affect the concentration of active drug in the bloodstream .
Transport and Distribution
Within cells, this compound is transported and distributed to the endoplasmic reticulum, where the NS3/4A protease is localized . The drug’s distribution is facilitated by its interaction with cellular transporters and binding proteins that direct it to the site of action . This targeted distribution ensures that this compound effectively inhibits the viral protease within infected cells.
Subcellular Localization
This compound predominantly localizes to the endoplasmic reticulum, where it exerts its inhibitory effects on the NS3/4A protease . The compound’s subcellular localization is mediated by targeting signals and post-translational modifications that direct it to the appropriate cellular compartment . This precise localization is crucial for the drug’s efficacy in inhibiting viral replication.
Preparation Methods
The synthesis of Sovaprevir involves multiple steps, including the formation of intermediates and the final product. The synthetic route typically includes the following steps:
Formation of the cyclopropylsulfonyl carbamoyl intermediate: This step involves the reaction of cyclopropylamine with sulfonyl chloride under controlled conditions.
Vinylcyclopropyl intermediate: The cyclopropylsulfonyl carbamoyl intermediate is then reacted with vinylcyclopropane to form the vinylcyclopropyl intermediate.
Coupling with quinoline derivative: The vinylcyclopropyl intermediate is coupled with a quinoline derivative to form the final product, this compound.
Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Sovaprevir undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Sovaprevir has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of protease inhibitors and their mechanisms of action.
Biology: In biological research, this compound is used to study the replication mechanisms of the hepatitis C virus and the role of NS3/4A protease in viral replication.
Medicine: this compound is being investigated for its potential to treat chronic hepatitis C infections, particularly in patients with genotype 1 hepatitis C virus.
Comparison with Similar Compounds
Sovaprevir is part of a class of drugs known as NS3/4A protease inhibitors. Similar compounds in this class include:
- Telaprevir
- Boceprevir
- Simeprevir
- Paritaprevir
- Grazoprevir
Compared to these compounds, this compound has shown unique properties in terms of its binding affinity and specificity for the NS3/4A protease. Its fast track status and promising clinical trial results highlight its potential as a leading antiviral agent .
Properties
IUPAC Name |
(2S,4R)-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-1-[(2S)-3,3-dimethyl-2-(2-oxo-2-piperidin-1-ylethyl)butanoyl]-4-(7-methoxy-2-phenylquinolin-4-yl)oxypyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53N5O8S/c1-6-28-25-43(28,41(52)46-57(53,54)31-16-17-31)45-39(50)36-22-30(26-48(36)40(51)33(42(2,3)4)23-38(49)47-19-11-8-12-20-47)56-37-24-34(27-13-9-7-10-14-27)44-35-21-29(55-5)15-18-32(35)37/h6-7,9-10,13-15,18,21,24,28,30-31,33,36H,1,8,11-12,16-17,19-20,22-23,25-26H2,2-5H3,(H,45,50)(H,46,52)/t28-,30-,33-,36+,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFMTUBUVQZIRE-WINRQGAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)N1CCCCC1)C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6)OC)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](CC(=O)N1CCCCC1)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6)OC)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53N5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00142994 | |
| Record name | Sovaprevir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00142994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
800.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001667-23-7 | |
| Record name | Sovaprevir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001667-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sovaprevir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001667237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sovaprevir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12069 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sovaprevir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00142994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOVAPREVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ND9V3MN6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



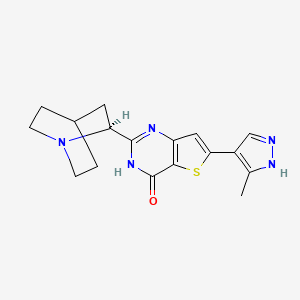
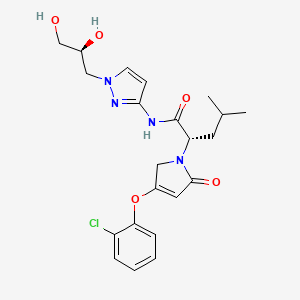
![7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B610849.png)

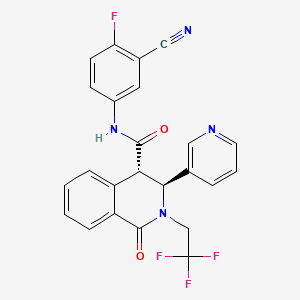

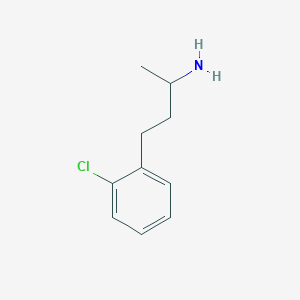
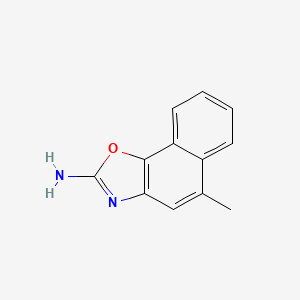
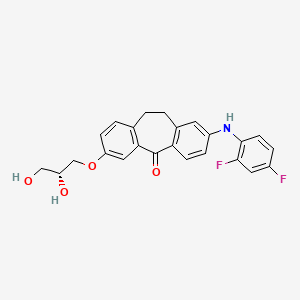
![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)
![N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B610867.png)
